N,N-Dimethyl-4-iodophentermine
Overview
Description
N,N-Dimethyl-4-iodophentermine is a chemical compound with the molecular formula C12H18IN.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-iodophentermine typically involves the iodination of 4-phenylpropan-2-amine followed by N,N-dimethylation. The iodination step can be carried out using iodine and a suitable oxidizing agent under controlled conditions. The N,N-dimethylation can be achieved using formaldehyde and formic acid in a reductive amination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-iodophentermine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming N,N-dimethyl-4-phenylpropan-2-amine.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-Dimethyl-4-phenylpropan-2-amine.
Substitution: N,N-Dimethyl-4-hydroxyphentermine or N,N-Dimethyl-4-aminophentermine.
Scientific Research Applications
N,N-Dimethyl-4-iodophentermine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and neurotransmitter activity.
Industry: It may be used in the production of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-iodophentermine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-phenylpropan-2-amine: Lacks the iodine substituent, resulting in different reactivity and biological activity.
N,N-Dimethyl-4-hydroxyphentermine: Contains a hydroxyl group instead of iodine, affecting its chemical properties and applications.
N,N-Dimethyl-4-aminophentermine: Features an amino group, leading to distinct interactions with biological targets.
Uniqueness
N,N-Dimethyl-4-iodophentermine is unique due to the presence of the iodine atom, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a useful tool in biological research .
Properties
IUPAC Name |
1-(4-iodophenyl)-N,N,2-trimethylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18IN/c1-12(2,14(3)4)9-10-5-7-11(13)8-6-10/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIVQNCOTRXRLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)I)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148720 | |
Record name | N,N-Dimethyl-4-iodophentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108731-71-1 | |
Record name | N,N-Dimethyl-4-iodophentermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108731711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-4-iodophentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10148720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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